2-(2-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide
Description
2-(2-Methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide is a synthetic acetamide derivative featuring a benzo[f][1,4]oxazepin core fused with a phenoxyacetamide moiety. The compound’s structure combines a seven-membered oxazepin ring (with a ketone group at position 5) and a 2-methoxyphenoxy substituent linked via an acetamide bridge.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-23-15-4-2-3-5-16(15)25-11-17(21)20-12-6-7-14-13(10-12)18(22)19-8-9-24-14/h2-7,10H,8-9,11H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNDOUFTVQMZEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OCCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound exhibits a unique structure characterized by the presence of a methoxyphenoxy group and a tetrahydrobenzo[f][1,4]oxazepin moiety. The molecular formula is , and it has a molecular weight of approximately 326.39 g/mol. The IUPAC name reflects its complex arrangement of functional groups, which contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other methoxyphenol derivatives known for their COX-2 inhibitory activity .
- Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways that are critical in inflammation and cancer progression.
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which may protect cells from oxidative stress .
Antioxidant Activity
Research indicates that methoxyphenol derivatives can scavenge free radicals effectively. For example, studies on related compounds show significant radical-scavenging activity measured by DPPH assays . The antioxidant capacity is crucial for preventing cellular damage linked to various diseases.
Anti-inflammatory Properties
The compound's structural similarities to known COX-2 inhibitors suggest potential anti-inflammatory effects. In vitro studies have demonstrated that related methoxyphenols inhibit COX-2 enzyme activity, which is pivotal in the inflammatory response .
Anticancer Potential
Emerging evidence points to the anticancer properties of this class of compounds. For instance, structural analogs have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Study 1: COX-2 Inhibition
A study investigated the structure-activity relationship (SAR) of methoxyphenols as COX-2 inhibitors. The findings revealed that certain derivatives exhibited significant inhibition of COX-2 expression in RAW 264.7 cells, suggesting that similar mechanisms might be applicable to this compound .
Study 2: Antioxidant Capacity
In a comparative analysis of various methoxyphenol derivatives using DPPH radical scavenging assays, it was found that the antioxidant capacity correlated with their structural features. Compounds with higher electron-donating abilities showed enhanced scavenging effects .
Study 3: Cytotoxicity in Cancer Models
Research on related compounds indicated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The study highlighted the potential for these compounds to be developed as chemotherapeutic agents due to their ability to induce apoptosis in cancer cells .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Findings :
- Electron-Withdrawing Groups (e.g., F) : Improve binding to polar active sites (e.g., kinase ATP pockets) but may reduce oral bioavailability due to higher polarity .
Core Heterocycle Variations
The benzooxazepin core distinguishes the target compound from other heterocyclic acetamides:
Key Findings :
Amide Side Chain and Stereochemistry
The acetamide linkage and stereochemistry critically impact target engagement:
Key Findings :
Key Findings :
- Fluorophenoxy analogs demand rigorous safety protocols (e.g., P210 precautions) due to reactive intermediates, whereas methoxy derivatives may pose lower risks .
- Asymmetric synthesis methods (e.g., S-lactate routes in quinolones) could be adapted for chiral benzooxazepin derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
